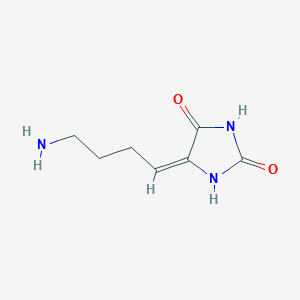![molecular formula C14H23N B12832497 2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline](/img/structure/B12832497.png)
2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline is a compound that features a unique bicyclo[1.1.1]pentane (BCP) moiety. The BCP fragment is known for its ability to add three-dimensional character and saturation to compounds, making it an attractive bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Vorbereitungsmethoden
The synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline involves several steps, starting with the construction of the bicyclo[1.1.1]pentane framework. Two practical and scalable methods for synthesizing the BCP framework are carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various substituents at the bridgehead positions of the BCP core .
Industrial production methods for this compound are still under development, as the large-scale preparation of BCP derivatives remains a challenge . recent advancements in synthetic methodologies have made it possible to access a wide array of BCP derivatives with various functional groups .
Analyse Chemischer Reaktionen
2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include radical initiators, nucleophiles, and electrophiles . For example, radical reactions involving BCP derivatives can lead to the formation of various products through regio- and diastereoselective cycloaddition reactions .
Wissenschaftliche Forschungsanwendungen
The unique structural properties of 2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline make it a valuable compound in scientific research. In chemistry, it serves as a bioisostere for para-substituted benzene rings, offering enhanced solubility, membrane permeability, and reduced metabolic susceptibility . In biology and medicine, BCP derivatives have been investigated for their potential as drug candidates due to their ability to improve the physicochemical and pharmacokinetic properties of lead compounds . Additionally, BCP derivatives have applications in materials science, where they are used as molecular rods, rotors, and supramolecular linker units .
Wirkmechanismus
The mechanism of action of 2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline involves its interaction with specific molecular targets and pathways. The BCP moiety’s ability to mimic the geometry and substituent exit vectors of benzene rings allows it to interact with various biological targets, such as receptors and enzymes . This interaction can lead to changes in the activity of these targets, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline is unique due to its BCP moiety, which distinguishes it from other similar compounds. Similar compounds include other BCP derivatives, such as 1,2-difunctionalized bicyclo[1.1.1]pentanes, which have been developed as mimetics for ortho/meta-substituted arenes . These compounds share the three-dimensional character and saturation of the BCP core, but differ in their specific functional groups and applications .
Eigenschaften
Molekularformel |
C14H23N |
|---|---|
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
2-(1-bicyclo[1.1.1]pentanyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |
InChI |
InChI=1S/C14H23N/c1-2-4-13-10-15(6-5-12(13)3-1)14-7-11(8-14)9-14/h11-13H,1-10H2 |
InChI-Schlüssel |
IASLRLFNRIREBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CN(CCC2C1)C34CC(C3)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)
![4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride](/img/structure/B12832415.png)




![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate](/img/structure/B12832438.png)







